![molecular formula C14H20NNaO5S B8082828 sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate](/img/structure/B8082828.png)
sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate Gancaonin H . It is a naturally occurring isoflavanone with the chemical formula C25H24O6 . This compound is notable for its unique structure, which includes multiple hydroxyl groups and a chromen-4-one backbone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Gancaonin H typically involves the use of various organic reactions to construct its complex structure. The synthetic route often starts with the formation of the chromen-4-one core, followed by the introduction of hydroxyl groups and other substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Gancaonin H may involve large-scale organic synthesis techniques. These methods are designed to be cost-effective and efficient, ensuring that the compound can be produced in sufficient quantities for research and commercial applications. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Gancaonin H undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in Gancaonin H can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of Gancaonin H include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are typically optimized to achieve the desired transformations with high selectivity and yield.
Major Products
The major products formed from the reactions of Gancaonin H depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of Gancaonin H.
Applications De Recherche Scientifique
Gancaonin H has a wide range of applications in scientific research, including:
Biology: Gancaonin H is investigated for its biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research into the medicinal properties of Gancaonin H focuses on its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, Gancaonin H and its derivatives are explored for their potential use in the development of new materials, pharmaceuticals, and other products.
Mécanisme D'action
The mechanism of action of Gancaonin H involves its interaction with various molecular targets and pathways. The hydroxyl groups in the molecule can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. Gancaonin H may also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Gancaonin H include other isoflavanones and flavonoids, such as:
- Genistein
- Daidzein
- Biochanin A
Uniqueness
Gancaonin H is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties
Propriétés
IUPAC Name |
sodium;2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S.Na/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRATMHMHJKHK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
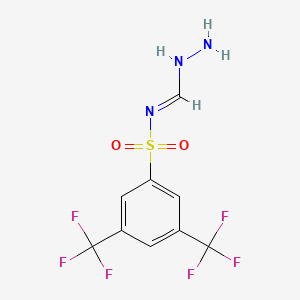
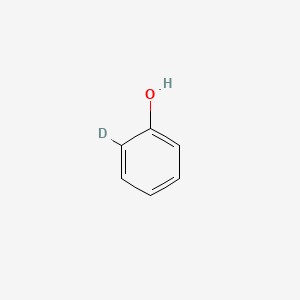
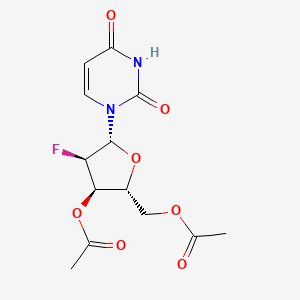
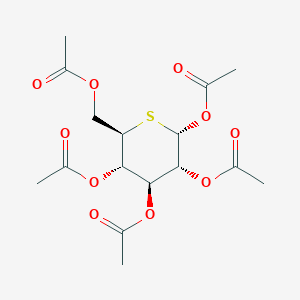
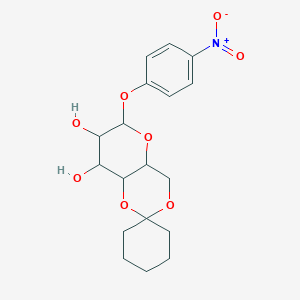
![(6Z)-6-(4-amino-1-tert-butyl-2H-pyrazolo[3,4-d]pyrimidin-3-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B8082780.png)
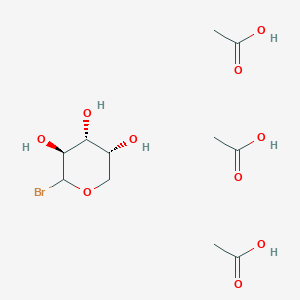
![2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8082791.png)
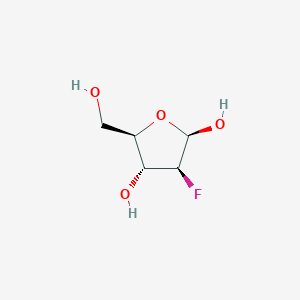
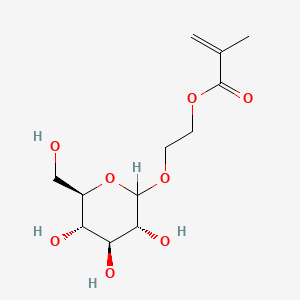
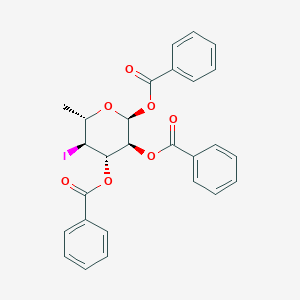
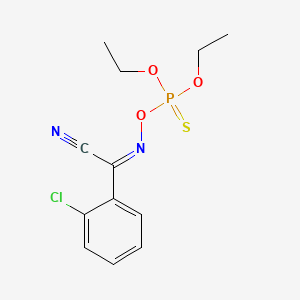

![Cytidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoro- (9CI)](/img/structure/B8082846.png)
